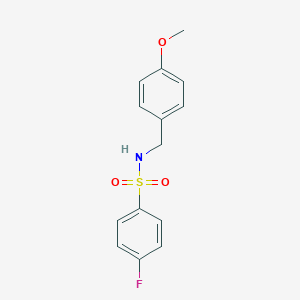
4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMBS and has a molecular formula of C14H14FNO3S.
Mécanisme D'action
FMBS exerts its pharmacological effects by inhibiting specific enzymes such as carbonic anhydrase and histone deacetylase. These enzymes play a crucial role in various physiological processes, including cell proliferation and gene expression. By inhibiting these enzymes, FMBS can modulate various signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
FMBS has been shown to have various biochemical and physiological effects. Studies have shown that FMBS can inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. FMBS has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
FMBS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. FMBS is also highly soluble in water, which makes it suitable for various biological assays. However, one of the limitations of FMBS is its low bioavailability, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of FMBS. One of the significant future directions is to explore the potential of FMBS as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Further studies are also needed to understand the mechanism of action of FMBS and its interaction with specific enzymes. Additionally, the development of more potent analogs of FMBS could lead to the discovery of new therapeutic agents with improved efficacy and bioavailability.
Conclusion:
In conclusion, FMBS is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMBS has been extensively studied for its potential applications in cancer research and neurodegenerative disorders. The synthesis of FMBS involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base. FMBS exerts its pharmacological effects by inhibiting specific enzymes such as carbonic anhydrase and histone deacetylase. FMBS has several advantages for lab experiments, including its stability and solubility in water. However, the low bioavailability of FMBS is a limitation that needs to be addressed. There are several future directions for the study of FMBS, including the development of more potent analogs and exploring its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
The synthesis of FMBS involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
FMBS has been extensively studied for its potential applications in various fields. One of the significant applications of FMBS is in the field of cancer research. Studies have shown that FMBS can inhibit the growth of cancer cells by targeting specific enzymes that are involved in cancer cell proliferation. FMBS has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
4-fluoro-N-(4-methoxybenzyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H14FNO3S |
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
4-fluoro-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C14H14FNO3S/c1-19-13-6-2-11(3-7-13)10-16-20(17,18)14-8-4-12(15)5-9-14/h2-9,16H,10H2,1H3 |
Clé InChI |
AKYAQPPXAFORHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F |
SMILES canonique |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate](/img/structure/B239814.png)



![4-{[(4-Fluorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B239833.png)






